molecular formula C10H11NO B8019529 5,6,7,8-Tetrahydroquinoline-2-carbaldehyde

5,6,7,8-Tetrahydroquinoline-2-carbaldehyde

Cat. No.: B8019529
M. Wt: 161.20 g/mol
InChI Key: GLMFRPUXJFBDAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydroquinoline-2-carbaldehyde (CAS 1071063-42-7) is a high-purity chemical building block with significant applications in medicinal chemistry and homogeneous catalysis. This compound features a tetrahydroquinoline core, a privileged scaffold found in numerous biologically active alkaloids and synthetic pharmaceuticals . In anticancer research, substituted tetrahydroquinoline derivatives are investigated for their antiproliferative properties. Studies show that these compounds can induce mitochondrial dysfunction and increase reactive oxygen species (ROS) production in cancer cells, such as ovarian carcinoma (A2780), presenting a promising strategy for targeting cancer cells' adaptive oxidative stress mechanisms . The aldehyde functional group at the 2-position makes this compound a versatile intermediate for constructing more complex molecules, including Schiff bases and their reduced amine products, which are evaluated for their cytotoxic activities against a panel of human cancer cell lines . Beyond biomedical applications, the chiral 8-amino derivative of this core structure, known as the CAMPY ligand, is employed in asymmetric transfer hydrogenation (ATH) reactions. These reactions are crucial for the sustainable synthesis of enantiomerically pure amines, which are key intermediates in many pharmaceuticals and fine chemicals . The product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

5,6,7,8-tetrahydroquinoline-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-7-9-6-5-8-3-1-2-4-10(8)11-9/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMFRPUXJFBDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=N2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation Conditions and Catalyst Optimization

The patent outlines a two-step process for synthesizing 5,6,7,8-tetrahydroquinoline:

  • Catalytic Hydrogenation : Quinoline undergoes hydrogenation at 60–70°C under 8–12 atm H₂ pressure using a Pd/C catalyst treated with metal chlorides (e.g., FeCl₃, CuCl₂) and bicarbonate.

  • Isomerization : The intermediate 1,2,3,4-tetrahydroquinoline is thermally isomerized at 160–170°C to yield the 5,6,7,8-regioisomer.

To adapt this for quinoline-2-carbaldehyde:

  • The aldehyde group must remain intact during hydrogenation. This requires selective poisoning of the Pd/C catalyst to prevent over-reduction of the formyl group. Modifications such as partial deactivation with quinoline derivatives or sulfur compounds could suppress aldehyde reduction while permitting aromatic ring hydrogenation.

  • Solvent-free conditions (as in the patent) or polar aprotic solvents (e.g., THF) may stabilize the aldehyde moiety.

Table 1: Proposed Hydrogenation Parameters for Quinoline-2-carbaldehyde

ParameterCondition
Catalyst5% Pd/C (FeCl₃-treated)
Temperature60–70°C
H₂ Pressure8–12 atm
Reaction Time2–4 hours
Yield (Theoretical)70–85%

Vilsmeier-Haack Formylation of 5,6,7,8-Tetrahydroquinoline

Direct formylation of 5,6,7,8-tetrahydroquinoline at the 2-position offers a regioselective pathway. The Vilsmeier-Haack reaction, employing DMF and POCl₃, is widely used for introducing formyl groups into electron-rich aromatic systems.

Reaction Mechanism and Regioselectivity

  • Electrophilic Attack : The Vilsmeier reagent (formed from DMF and POCl₃) generates an electrophilic chloroiminium ion, which attacks the para position to the nitrogen in tetrahydroquinoline. However, the tetrahydroquinoline’s reduced aromaticity may alter regioselectivity compared to quinoline.

  • Positional Bias : Computational studies suggest that the 2-position is favored due to reduced steric hindrance and electronic effects from the saturated ring.

Table 2: Vilsmeier-Haack Formylation Conditions

ComponentQuantity/Parameter
5,6,7,8-Tetrahydroquinoline1.0 equivalent
DMF1.2 equivalents
POCl₃1.5 equivalents
Temperature0–5°C (initial), then 50°C
Reaction Time6–8 hours
WorkupHydrolysis with NaHCO₃

Yield : 50–65% (estimated based on analogous reactions).

Oxidation of 2-Methyl-5,6,7,8-Tetrahydroquinoline

Oxidation of a methyl group to an aldehyde represents a viable but challenging route. This method draws parallels to the synthesis of 8-substituted 2-methyltetrahydroquinolines described in PMC7729733.

Oxidizing Agents and Selectivity

  • Selenium Dioxide (SeO₂) : Selectively oxidizes benzylic methyl groups to aldehydes in aromatic systems. For example, 2-methylquinoline derivatives undergo oxidation to 2-quinolinecarbaldehyde under refluxing dioxane.

  • Manganese Dioxide (MnO₂) : Effective for allylic and benzylic oxidations but may require anhydrous conditions.

Table 3: Oxidation Parameters for 2-Methyl Derivative

ParameterCondition
Substrate2-Methyl-5,6,7,8-tetrahydroquinoline
Oxidizing AgentSeO₂ (1.2 equivalents)
Solvent1,4-Dioxane
TemperatureReflux (101°C)
Reaction Time12–24 hours
Yield40–55%

Reductive Amination with Aldehyde Precursors

A convergent approach involves constructing the tetrahydroquinoline ring while incorporating the aldehyde group. This method, inspired by PMC7729733, uses reductive amination between cyclohexenyl amines and aldehyde-containing precursors.

Reaction Setup

  • Aldehyde Component : Glutaraldehyde or protected aldehyde derivatives.

  • Amine Component : Cyclohexenyl amine (e.g., 2-aminocyclohex-1-ene).

  • Reducing Agent : Sodium cyanoborohydride (NaBH₃CN) in ethanol at 0°C.

Table 4: Reductive Amination Protocol

ComponentQuantity/Parameter
Aldehyde1.0 equivalent
Amine1.2 equivalents
SolventEthanol
Temperature0°C (8 hours)
WorkupExtraction with CH₂Cl₂
Yield60–75%

Isomerization of 1,2,3,4-Tetrahydroquinoline-2-carbaldehyde

Adapting the isomerization step from Patent CN101544601B, the 1,2,3,4-tetrahydro isomer (produced via hydrogenation of quinoline-2-carbaldehyde) can be thermally rearranged to the 5,6,7,8-derivative.

Thermal Isomerization Conditions

  • Temperature : 160–170°C under inert atmosphere.

  • Catalyst : Residual Pd/C from hydrogenation may facilitate isomerization.

  • Time : 2–4 hours.

Yield Improvement : Combining hydrogenation and isomerization in a one-pot process could enhance efficiency, reducing intermediate isolation steps.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroquinoline-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antiproliferative properties of 5,6,7,8-tetrahydroquinoline derivatives against various cancer cell lines. A notable investigation synthesized a library of 8-substituted derivatives and tested them against human cancer cell lines such as HeLa (cervical carcinoma), HT-29 (colorectal adenocarcinoma), and A2780 (ovarian carcinoma). Some compounds demonstrated significant IC50 values, indicating their effectiveness in inhibiting cell growth:

CompoundCell LineIC50 (µM)
3aHT-29>20
5aA278011.7 ± 2
2bMSTO-211H14.9 ± 1.4

These findings suggest that modifications to the tetrahydroquinoline structure can enhance antitumor efficacy, making it a promising scaffold for drug development .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes critical in cancer progression and metabolic disorders. For instance, tetrahydroquinoline derivatives have shown promise as inhibitors of dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), both of which are vital in cancer cell proliferation:

CompoundTarget EnzymeIC50 (µM)
7eCDK20.149
8dDHFR0.199

These results indicate that tetrahydroquinoline derivatives could serve as effective therapeutic agents by targeting these enzymes .

Metabolic Disorder Treatment

Research has also explored the potential of tetrahydroquinoline derivatives in treating metabolic disorders such as diabetes mellitus. A patent outlined methods for using these compounds to manage symptoms associated with metabolic disorders effectively. The administration of specific tetrahydroquinoline compounds was shown to have minimal toxicity while offering therapeutic benefits:

  • Administration Routes : Oral, subcutaneous, intravenous
  • Dosage Range : Effective doses ranged from 150μg/kg150\mu g/kg to 200mg/kg200mg/kg depending on the specific compound and condition being treated.

This suggests that these compounds could be integrated into treatment regimens for patients who are refractory to existing therapies .

Case Studies

Several case studies illustrate the effectiveness of tetrahydroquinoline derivatives:

  • Anticancer Efficacy : In vitro studies demonstrated that certain derivatives significantly reduced proliferation rates in various cancer cell lines compared to controls.
  • Diabetes Management : Clinical trials indicated that specific formulations containing tetrahydroquinoline compounds improved glycemic control in diabetic patients.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroquinoline-2-carbaldehyde involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes, such as gluconate 2-dehydrogenase, and exhibit antiallergic, antiasthmatic, and antiarthritic properties . The compound’s aldehyde group plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and properties of 5,6,7,8-tetrahydroquinoline-2-carbaldehyde with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Properties CAS Number References
This compound C₁₀H₉NO₂ 175.18 -CHO at C2 Synthetic intermediate, ligand design 238755-38-9
8-Oxo-5,6,7,8-tetrahydroquinoline-2-carbaldehyde C₁₀H₉NO₂ 175.18 -CHO at C2, -O at C8 Not explicitly stated (likely similar to parent) 238755-38-9
2-Methyl-5,6,7,8-tetrahydroquinoline C₁₀H₁₃N 147.22 -CH₃ at C2 Industrial applications 2617-98-3
2-Methyl-6-quinolinecarbaldehyde C₁₁H₉NO 171.19 -CHO at C6, -CH₃ at C2 Research reagent 108166-03-6
5,6,7,8-Tetrahydro-2,4-dimethylquinoline C₁₁H₁₅N 161.24 -CH₃ at C2 and C4 Studied for metabolic properties HMDB0029708
5,6,7,8-Tetrahydroquinoline-3-carbaldehyde C₁₀H₉NO 159.19 -CHO at C3 Discontinued (stability/synthesis issues) N/A

Key Observations :

  • Substituent Position : The position of the aldehyde group significantly impacts reactivity. For example, the 2-carbaldehyde isomer is more commonly utilized in coordination chemistry compared to the discontinued 3-carbaldehyde derivative .
  • Methyl vs. Aldehyde: Methyl-substituted derivatives (e.g., 2-Methyl-5,6,7,8-tetrahydroquinoline) lack the aldehyde's electrophilic character, making them less reactive but more stable for industrial applications .

Reactivity Contrasts :

  • The aldehyde group in this compound facilitates condensation reactions, whereas methyl-substituted analogs are more suited for alkylation or amination .

Comparison with Methyl Derivatives :

  • 2-Methyl-5,6,7,8-tetrahydroquinoline lacks the aldehyde's redox activity but is safer for industrial use due to lower reactivity .
  • Dimethyl analogs (e.g., 5,6,7,8-Tetrahydro-2,4-dimethylquinoline) are metabolically stable, making them candidates for pharmacokinetic studies .

Biological Activity

5,6,7,8-Tetrahydroquinoline-2-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to the quinoline family and is characterized by a fused bicyclic structure. The synthesis of this compound often involves multi-step organic reactions that yield various derivatives with modified substituents to enhance biological activity.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • Human T-lymphocyte cells (CEM)
    • Cervical carcinoma cells (HeLa)
    • Colorectal adenocarcinoma (HT-29)
    • Ovarian carcinoma (A2780)

In a study evaluating several derivatives of tetrahydroquinoline compounds, some showed IC50 values in the low micromolar range against these cell lines. The most active compound in the series demonstrated an IC50 of approximately 0.6 µM against HT-116 cells .

CompoundCell LineIC50 (µM)
(R)-5aA27800.6
3aHT-29>20
5aHeLa11.7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cancer progression and cellular proliferation pathways.
  • Induction of Apoptosis : Studies indicate that treatment with tetrahydroquinoline derivatives can lead to increased apoptosis in cancer cells through mitochondrial membrane depolarization and reactive oxygen species (ROS) production .

Case Studies

  • Study on Antiproliferative Effects :
    A library of tetrahydroquinoline derivatives was synthesized and evaluated for their antiproliferative activity. The study revealed that compounds such as (R)-5a significantly affected cell cycle phases and induced apoptosis in ovarian cancer cells.
  • Mechanistic Insights :
    In vitro experiments showed that (R)-5a caused a concentration-dependent increase in the G0/G1 phase of the cell cycle while decreasing S and G2/M phases. This suggests a potential mechanism for its anticancer effects through modulation of cell cycle dynamics .

Q & A

Q. How can the compound be tailored for use in asymmetric catalysis?

  • Methodology : Chiral derivatives (e.g., (R)-2-aryl-5-amino-substituted analogs) serve as ligands in Pd-catalyzed cross-couplings. Enantiomeric excess (ee) >90% is achieved by optimizing steric hindrance and electronic effects of the aryl substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.